(19S)-10,19-diethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
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Overview
Description
The compound “(19S)-10,19-diethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione” is a complex organic molecule with a unique structure. This compound is characterized by its multiple ring systems, including a diazapentacyclic framework, and various functional groups such as hydroxyl, methoxy, and carbonyl groups. The stereochemistry of the compound is defined by the (19S) configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the ring systems and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the pentacyclic structure through intramolecular cyclization.
Functional Group Introduction: Addition of hydroxyl, methoxy, and carbonyl groups using reagents like methanol, hydroxylamine, and various oxidizing agents.
Stereoselective Reactions: Ensuring the correct stereochemistry at the 19th position through chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route for scalability. This may involve:
Batch Processing: Sequential addition of reagents and purification of intermediates.
Flow Chemistry: Continuous flow processes to improve reaction efficiency and yield.
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions at the methoxy group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3.
Reducing Agents: NaBH4, LiAlH4.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or thioethers.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activity, such as enzyme inhibition or receptor binding, making it a potential candidate for drug development.
Medicine
If the compound shows pharmacological activity, it could be developed into a therapeutic agent for treating various diseases.
Industry
The compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate binding.
Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs and disrupting replication or transcription.
Comparison with Similar Compounds
Similar Compounds
(19R)-10,19-diethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione: Similar structure but different stereochemistry.
10,19-diethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione: Lacks the (19S) configuration.
Uniqueness
The unique stereochemistry and functional groups of the compound make it distinct from similar compounds. These features may contribute to its specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H22N2O5 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(19S)-10,19-diethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C23H22N2O5/c1-4-12-13-10-25-17(20(13)24-16-7-6-8-18(29-3)19(12)16)9-15-14(21(25)26)11-30-22(27)23(15,28)5-2/h6-9,28H,4-5,10-11H2,1-3H3/t23-/m0/s1 |
InChI Key |
UWYDZFXRHPFLCB-QHCPKHFHSA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C(=CC=C5)OC |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C(=CC=C5)OC |
Origin of Product |
United States |
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